molecular formula C20H32N2O3S B564637 Carbosulfan-d18 CAS No. 1189903-75-0

Carbosulfan-d18

Cat. No.: B564637
CAS No.: 1189903-75-0
M. Wt: 398.657
InChI Key: JLQUFIHWVLZVTJ-UAIYZDRASA-N
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Description

Carbosulfan-d18 is a deuterium-labeled derivative of Carbosulfan, an insecticide belonging to the carbamate class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the metabolism and fate of Carbosulfan in various environments and organisms .

Mechanism of Action

Target of Action

Carbosulfan-d18 is a deuterium-labeled variant of Carbosulfan . The primary targets of this compound are the Cytochrome P450 enzymes, specifically CYP3A4, CYP1A1/2, and CYP2C19 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits CYP3A4 relatively potently and moderately inhibits CYP1A1/2 and CYP2C19 . The activation of this compound is predominantly catalyzed in humans by CYP3A4 .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Biochemical Analysis

Biochemical Properties

Carbosulfan-d18 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, and to a lesser extent, CYP1A1/2 and CYP2C19 . These interactions play a crucial role in the metabolic activation of this compound .

Cellular Effects

This compound, like its parent compound Carbosulfan, can have significant effects on cells. Carbosulfan has been reported to cause changes in the redox status in the liver, spleen, and thymus, reflecting oxidative stress . It is also known to decrease the total and reduced glutathione content in rat spleen

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes . This compound is a potent inhibitor of CYP3A4, and it moderately inhibits CYP1A1/2 and CYP2C19 . The inhibition of these enzymes disrupts normal metabolic processes, leading to the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

Carbosulfan, the parent compound of this compound, is known to decompose slowly at room temperature . In soil under laboratory aerobic conditions, Carbosulfan yields carbofuran, a metabolite

Dosage Effects in Animal Models

The oral LD50 for rats is 90 to 250 mg/kg body weight . It is reasonable to expect that this compound would have similar dosage effects due to its structural similarity to Carbosulfan.

Metabolic Pathways

This compound, like Carbosulfan, is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 . The primary metabolic pathways involve the initial oxidation of sulfur to carbosulfan sulfinamide and the cleavage of the nitrogen-sulfur bond to give carbofuran and dibutylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbosulfan-d18 typically involves the deuteration of Carbosulfan. The process begins with the preparation of Carbosulfan, which is achieved by reacting carbofuran with an appropriate thiol reagent in the presence of an acid-binding agent like triethylamine . The deuteration step involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically stored under inert atmosphere at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Carbosulfan-d18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQUFIHWVLZVTJ-UAIYZDRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675554
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189903-75-0
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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